molecular formula C10H14BN3Na2O2 B12447050 Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane

Katalognummer: B12447050
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: PAQFYCFHVJICGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is a boronic acid derivative with a unique structure that includes a piperazine ring and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane typically involves the reaction of 6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid with sodium hydroxide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, boronate esters, and substituted piperazine compounds .

Wirkmechanismus

The mechanism of action of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is unique due to its boronic acid moiety, which allows it to participate in a wide range of chemical reactions. Its structure also provides versatility in medicinal chemistry applications, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C10H14BN3Na2O2

Molekulargewicht

265.03 g/mol

IUPAC-Name

disodium;[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-dioxidoborane

InChI

InChI=1S/C10H14BN3O2.2Na/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;;/h2-3,8H,4-7H2,1H3;;/q-2;2*+1

InChI-Schlüssel

PAQFYCFHVJICGD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C)([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.